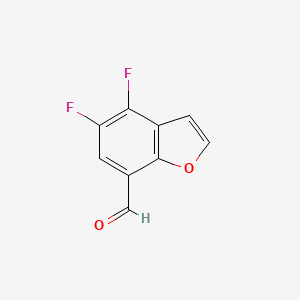4,5-Difluorobenzofuran-7-carbaldehyde
CAS No.:
Cat. No.: VC15989212
Molecular Formula: C9H4F2O2
Molecular Weight: 182.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H4F2O2 |
|---|---|
| Molecular Weight | 182.12 g/mol |
| IUPAC Name | 4,5-difluoro-1-benzofuran-7-carbaldehyde |
| Standard InChI | InChI=1S/C9H4F2O2/c10-7-3-5(4-12)9-6(8(7)11)1-2-13-9/h1-4H |
| Standard InChI Key | MMMVTAXDPBZWAM-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC2=C1C(=C(C=C2C=O)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 4,5-difluorobenzofuran-7-carbaldehyde consists of a benzofuran system—a fused benzene and furan ring—with fluorine atoms at positions 4 and 5 and an aldehyde group at position 7. The IUPAC name is 4,5-difluoro-1-benzofuran-7-carbaldehyde, and its canonical SMILES representation is . X-ray crystallography and computational modeling suggest that the fluorine atoms induce electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitutions to the 2 and 3 positions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.12 g/mol | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| LogP (Partition Coefficient) | Estimated 1.8–2.2 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aldehyde proton ( ppm in NMR) and fluorine atoms ( ppm in NMR) . Infrared spectroscopy confirms the presence of the aldehyde group via a stretching vibration at .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A common route involves the cyclization of 2-fluorophenol derivatives followed by halogenation and formylation. For example:
-
Cyclization: 3,4-difluorophenol undergoes cyclization with chloroacetaldehyde in the presence of -etherate to form 4,5-difluorobenzofuran.
-
Formylation: Vilsmeier-Haack reaction introduces the aldehyde group at position 7 using phosphoryl chloride and dimethylformamide (DMF) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | -etherate, 80°C | 65–70% |
| Formylation | POCl, DMF, 0–5°C | 50–55% |
Industrial Production Challenges
Scale-up faces hurdles due to the volatility of intermediates and the need for stringent temperature control during formylation. Continuous flow reactors and microwave-assisted synthesis are under investigation to improve efficiency.
Comparative Analysis with Structural Analogs
Positional Isomers: 4,7-Difluorobenzofuran-2-carbaldehyde
This isomer, differing in fluorine and aldehyde positions, shows reduced metabolic stability due to increased electron density at the 2 position, making it prone to oxidation . Its LogP (1.5) is lower than that of 4,5-difluorobenzofuran-7-carbaldehyde, suggesting poorer membrane permeability .
Table 3: Comparison of Fluorinated Benzofuran Derivatives
| Compound | Fluorine Positions | Aldehyde Position | LogP | Key Application |
|---|---|---|---|---|
| 4,5-Difluorobenzofuran-7-carbaldehyde | 4, 5 | 7 | 1.8 | Drug intermediates |
| 4,7-Difluorobenzofuran-2-carbaldehyde | 4, 7 | 2 | 1.5 | Material science |
| 5-Methoxy-2,3-dihydro-1-benzofuran-7-ol | None | N/A | 1.5 | Antioxidant research |
Non-Fluorinated Analogs
Compounds like 5-methoxy-2,3-dihydro-1-benzofuran-7-ol lack fluorine atoms, resulting in higher electron density and faster hepatic clearance. Their biological activities focus on antioxidant effects rather than targeted therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume